molecular formula C16H18Cl2N+ B13758613 Bis[(2-chlorophenyl)methyl]-dimethylazanium CAS No. 6333-98-8

Bis[(2-chlorophenyl)methyl]-dimethylazanium

Cat. No.: B13758613
CAS No.: 6333-98-8
M. Wt: 295.2 g/mol
InChI Key: CLJWHNAIUDQRCT-UHFFFAOYSA-N
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Description

Bis[(2-chlorophenyl)methyl]-dimethylazanium is a quaternary ammonium compound characterized by a central dimethylazanium cation substituted with two (2-chlorophenyl)methyl groups.

Properties

CAS No.

6333-98-8

Molecular Formula

C16H18Cl2N+

Molecular Weight

295.2 g/mol

IUPAC Name

bis[(2-chlorophenyl)methyl]-dimethylazanium

InChI

InChI=1S/C16H18Cl2N/c1-19(2,11-13-7-3-5-9-15(13)17)12-14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3/q+1

InChI Key

CLJWHNAIUDQRCT-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-chlorophenyl)methyl]-dimethylazanium typically involves the reaction of 2-chlorobenzyl chloride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials into the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The process involves the continuous addition of 2-chlorobenzyl chloride and dimethylamine to a reactor, followed by the addition of a base to maintain the desired pH. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-chlorophenyl)methyl]-dimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(2-chlorophenyl)methyl]-dimethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl]-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Bis[(2-chlorophenyl)methyl]-dimethylazanium and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Two (2-chlorophenyl)methyl groups ~311.2 (estimated) Chlorinated aromatics, quaternary ammonium Antimicrobial (inferred)
Gentian Violet (CI Basic Violet 3) Three dimethylaminophenyl groups 407.98 Dimethylamino aromatics, chloride Dye, antimicrobial agent
Bis(2-hexadecanoyloxyethyl)-dimethylazanium Two hexadecanoyloxyethyl chains ~635.9 (estimated) Long alkyl esters, quaternary ammonium Surfactant, lipid-based systems
Dofamium Chloride Anilino, dodecanoyl chain 454.1 Amide, alkyl chain, chloride Cationic disinfectant

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Substituents
  • This compound: The chlorine atoms on the aromatic rings create electron-withdrawing effects, reducing electron density on the quaternary ammonium center. This may enhance stability in acidic environments but reduce solubility in polar solvents compared to Gentian Violet, which has electron-donating dimethylamino groups .
  • Gentian Violet: The dimethylamino groups increase water solubility and enable strong interactions with biological targets (e.g., microbial cell membranes), making it effective as a topical antiseptic .
Lipophilicity and Surfactant Properties
  • Bis(2-hexadecanoyloxyethyl)-dimethylazanium: The long alkyl chains confer high lipophilicity, favoring applications in emulsifiers or surfactants. This contrasts sharply with this compound, where aromatic chlorination may limit surfactant utility but enhance antimicrobial activity .

Data Tables for Critical Properties

Table 1: Solubility and Stability

Compound Water Solubility Organic Solvent Solubility Stability in Acidic Conditions
This compound Low Moderate (e.g., DMSO) High (chlorine stabilizes)
Gentian Violet High Low Moderate
Bis(2-hexadecanoyloxyethyl)-dimethylazanium Insoluble High (e.g., chloroform) Moderate

Table 2: Antimicrobial Efficacy (Inferred)

Compound Gram-Positive Bacteria Gram-Negative Bacteria Fungi
This compound Moderate Low Low
Gentian Violet High Moderate High
Dofamium Chloride High High Moderate

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